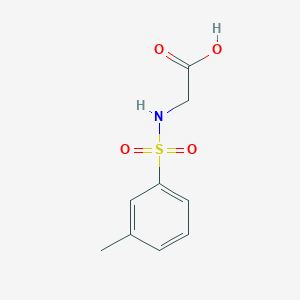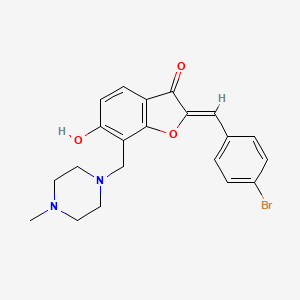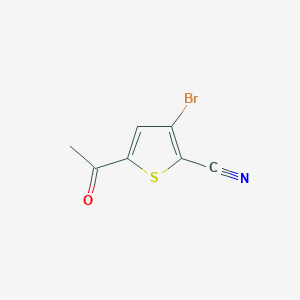![molecular formula C19H15ClFN5S B2425491 1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1251593-70-0](/img/structure/B2425491.png)
1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H15ClFN5S and its molecular weight is 399.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Researchers have developed methodologies for synthesizing structurally related compounds, emphasizing the importance of crystal structure determination for understanding molecular conformation and interactions. For example, compounds with similar structural motifs have been synthesized and characterized through single crystal diffraction, revealing insights into their isostructural nature and planarity except for certain groups oriented perpendicular to the molecule's main plane (Kariuki et al., 2021).
Photophysical Properties and Applications
Studies on related compounds have explored their photophysical properties, including fluorescence and solvatochromism, for potential applications in organic electronics. Novel fluorescent derivatives have been synthesized, showing promising photophysical properties suitable for applications such as organic light-emitting devices (Padalkar et al., 2015).
Antimicrobial Activities
Research into triazole derivatives has demonstrated significant antimicrobial activities, with some compounds exhibiting good to moderate activity against various microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Security Ink and Material Science Applications
Compounds with related structures have been investigated for their stimuli-responsive properties, such as morphology-dependent fluorochromism, indicating potential applications in security inks and material sciences (Lu & Xia, 2016).
Antitumor and Antiviral Potential
Some studies have focused on the potential antitumor and antiviral activities of related compounds, indicating the importance of structural modifications to enhance biological activity and bioavailability. For instance, modifications have been made to improve water solubility and bioactivity against specific targets, showing promise for clinical applications (Harrison et al., 2001).
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5S/c1-10-3-5-13(11(2)7-10)16-9-27-19(23-16)17-18(22)26(25-24-17)12-4-6-15(21)14(20)8-12/h3-9H,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJMOIDXGNIWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] furan-2-carboxylate](/img/structure/B2425408.png)
![5,6-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2425409.png)


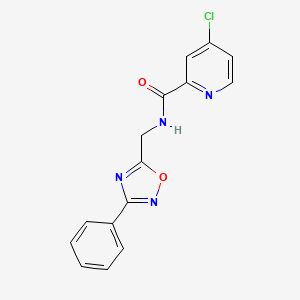
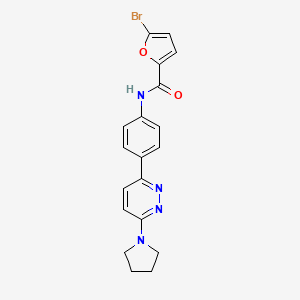
![methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2425415.png)



